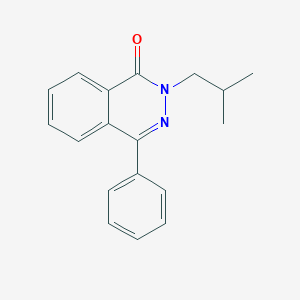

![molecular formula C17H17N3O5 B5553693 (3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5553693.png)

(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]pyrrolidine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a sophisticated organic molecule featuring a pyrrolidine backbone, a pyrazole moiety, and a benzodioxole ring. These components suggest the molecule's potential for biological activity and its relevance in synthetic organic chemistry for the development of pharmaceuticals, materials, or as a ligand in metal complexes.

Synthesis Analysis

The synthesis of related pyrazole derivatives typically involves multi-step reactions, starting from simple precursors to form the desired complex structure. An example includes the formation of pyrazole-3-carboxamide derivatives through reactions of acid chlorides with various nucleophiles, indicating the versatility of pyrazole chemistry in constructing complex molecules (Yıldırım, Kandemirli, & Demir, 2005).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often elucidated using spectroscopic methods, including NMR and X-ray crystallography, which provide detailed insights into the arrangement of atoms and the stereochemistry of the molecule. Such analyses are fundamental in confirming the identity of synthesized compounds and understanding their potential interactions in biological systems or with other chemicals (Stepanenko et al., 2011).

Chemical Reactions and Properties

Pyrazole derivatives participate in a variety of chemical reactions, demonstrating their reactivity and functional group compatibility. These reactions include nucleophilic substitutions, cycloadditions, and condensation reactions, which are instrumental in the construction of complex molecules with diverse biological activities. The reactivity can be tailored by substituents on the pyrazole ring, influencing the compound's overall chemical behavior (Halim & Ibrahim, 2022).

Aplicaciones Científicas De Investigación

Functionalization Reactions of Pyrazole Derivatives

Research on pyrazole derivatives, closely related to the query compound, has shown significant interest in developing novel synthetic methodologies. For instance, studies on functionalization reactions of pyrazole compounds have demonstrated their versatility as intermediates in the synthesis of more complex molecules. These methodologies often involve the conversion of pyrazole carboxylic acids into various amides or imidazo[4,5-b]pyridines, highlighting the synthetic utility of pyrazole derivatives in constructing heterocyclic compounds with potential biological activity (Yıldırım et al., 2005).

Organometallic Complexes of Pyrazolo[3,4-b]pyridines

The synthesis and characterization of organometallic complexes incorporating pyrazolo[3,4-b]pyridine ligands have been explored for their potential as anticancer agents. These studies involve the development of ruthenium and osmium complexes, indicating the importance of pyrazole-based ligands in medicinal chemistry, particularly in the design of cyclin-dependent kinase (Cdk) inhibitors with cytotoxic activity against cancer cells (Stepanenko et al., 2011).

Antibacterial Properties of Pyrrol-1-yl Derivatives

Investigations into the antibacterial properties of pyrrol-1-yl derivatives, which share a structural motif with the query compound, have demonstrated the potential of these compounds in addressing microbial resistance. Specific studies have synthesized hydrazides of pyrrol-1-ylthieno[2,3-b]pyridin-2-carboxylic acid and evaluated their antibacterial efficacy, providing insights into the development of new antimicrobial agents (Kostenko et al., 2015).

Pyridine and Fused Pyridine Derivatives

The synthesis and biological evaluation of pyridine and fused pyridine derivatives, including triazolopyridines, pyridotriazines, and pyridine–pyrazole hybrids, have been reported. These compounds have undergone molecular docking screenings and exhibited antimicrobial and antioxidant activities, highlighting their potential in drug discovery and development (Flefel et al., 2018).

Propiedades

IUPAC Name |

(3S,4R)-4-(1,3-benzodioxol-5-yl)-1-(1-methylpyrazole-4-carbonyl)pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O5/c1-19-6-11(5-18-19)16(21)20-7-12(13(8-20)17(22)23)10-2-3-14-15(4-10)25-9-24-14/h2-6,12-13H,7-9H2,1H3,(H,22,23)/t12-,13+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDFAWIPWHLSDMT-QWHCGFSZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(=O)N2CC(C(C2)C(=O)O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C=N1)C(=O)N2C[C@H]([C@@H](C2)C(=O)O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4R)-4-(1,3-benzodioxol-5-yl)-1-(1-methylpyrazole-4-carbonyl)pyrrolidine-3-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-[(4,6-dimethyl-2-pyrimidinyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone](/img/structure/B5553616.png)

![5-[(3,4-dimethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5553625.png)

![2-(1H-benzimidazol-2-ylthio)-1-[4-(difluoromethoxy)phenyl]ethanone](/img/structure/B5553643.png)

![5-{[(1S*,5R*)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B5553648.png)

![2-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5553656.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5553657.png)

![3-(1H-imidazol-2-yl)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidine](/img/structure/B5553665.png)

![N-[2-(2-fluorophenyl)ethyl]-6,8-dioxo-2,7-diazaspiro[4.4]nonane-2-carboxamide](/img/structure/B5553668.png)

![2-[3-(5-fluoro-1H-benzimidazol-2-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5553684.png)

![6-[2-(2-chlorophenyl)vinyl]-4,4-dimethyl-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5553696.png)